1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde
Description
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Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)12(17)15-6-7-18-11-10(15)5-4-9(8-16)14-11/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGYYGGLJWXBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678452 | |
| Record name | 1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-85-7 | |
| Record name | 1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde (CAS Number: 1228665-85-7) is a heterocyclic compound with potential biological activities. This article delves into its chemical properties, synthesis, and biological activities based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₆N₂O
- Molecular Weight : 248.30 g/mol
- Structural Features : Contains a pyridine ring fused to an oxazine structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 248.30 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Biological Activity Overview
Research indicates that compounds similar to 1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine derivatives exhibit various biological activities, including antiviral and anticancer properties. The specific biological activities of this compound are still under investigation.
Anticancer Activity
The oxazine ring system is known for its interaction with biological targets involved in cancer progression. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation of Pyridine Derivatives :
- Oxazine Derivatives in Cancer Treatment :
Scientific Research Applications
Medicinal Chemistry
1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde has been investigated for its potential as a pharmacological agent. Its derivatives exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against Gram-positive bacteria. For instance, a derivative was tested against Staphylococcus aureus and exhibited promising results .
- Anticancer Properties : Research has indicated that certain derivatives can induce apoptosis in cancer cell lines. A study demonstrated that modifications to the oxazine ring can enhance cytotoxicity against specific tumor cells .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations:
- Building Block for Heterocycles : The compound can be used to synthesize other heterocyclic compounds through reactions such as cyclization and functionalization. This is particularly useful in developing new pharmaceuticals .
- Reactivity in Michael Additions : The aldehyde functionality allows for Michael addition reactions with nucleophiles, which can lead to the formation of novel compounds with potential biological activity .
Case Study 1: Antimicrobial Derivative Development
A series of derivatives were synthesized from this compound to evaluate their antimicrobial efficacy. The study involved:
- Synthesis of derivatives by altering substituents on the oxazine ring.
- Testing against various bacterial strains.
Results indicated that certain derivatives had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for new antimicrobial agents.
Case Study 2: Anticancer Activity Assessment
In another study focused on anticancer activity:
- Researchers synthesized several analogs of the compound.
- Evaluated their effects on human cancer cell lines including breast and lung cancer cells.
The findings revealed that some analogs significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
